molecular formula C14H20N4O2 B567898 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane CAS No. 1211535-03-3

3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B567898
CAS No.: 1211535-03-3
M. Wt: 276.34
InChI Key: SYUYQTZIKSWREB-UHFFFAOYSA-N
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Description

3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a twisted or spiral configuration. The specific structure of this compound includes a spiro-fused diazaspiro core with a nitropyridine substituent, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the spiro[5.5]undecane core. This can be achieved through a series of cyclization reactions involving appropriate precursors. For instance, the reaction of 2-(m- or p-)-nitrophenyl-5,5-bis(hydroxymethyl)-1,3-dithiane with nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) in toluene under reflux conditions is one such method . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include nitro derivatives with higher oxidation states.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, compounds with a diazaspiro core have been shown to induce the endoplasmic reticulum stress response (ERSR) by depleting intracellular calcium stores, leading to apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is unique due to its specific nitropyridine substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

3-(5-nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-18(20)12-1-2-13(16-11-12)17-9-5-14(6-10-17)3-7-15-8-4-14/h1-2,11,15H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUYQTZIKSWREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744735
Record name 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211535-03-3
Record name 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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